2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-10-13(2)25(23-12)20-21-15(4)14(3)19(27)24(20)11-18(26)22-16-6-8-17(28-5)9-7-16/h6-10H,11H2,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCHAAZJRADJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Formation of the Pyrimidine Ring: The next step involves the synthesis of the 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine ring. This can be achieved through the Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and an aldehyde.
Coupling of the Rings: The pyrazole and pyrimidine rings are then coupled together through a nucleophilic substitution reaction.
Formation of the Acetamide Group: Finally, the N-(4-methoxyphenyl)acetamide group is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.
Reduction: Reduction reactions can also occur, particularly at the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme activity. Its ability to undergo various chemical reactions makes it a useful tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity make it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of various materials. Its ability to undergo various chemical reactions makes it a valuable starting material for the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various mechanisms, including inhibition, activation, and allosteric modulation.
Comparison with Similar Compounds
Key Observations:
- Pyrimidinone vs. Pyridazinone/Benzothiazole Cores: The pyrimidinone core in the target compound enables hydrogen bonding via carbonyl and NH groups, whereas pyridazinone () introduces electrophilic chlorine for covalent interactions. Benzothiazole () enhances aromatic stacking but lacks hydrogen-bond donors .
- Aryl Substituents: The 4-methoxyphenyl group balances solubility and target affinity.
- Alkyl vs.
Pharmacological and Physicochemical Properties
Hydrogen Bonding and Crystal Packing
The target compound’s pyrimidinone and pyrazole rings form robust hydrogen-bond networks, as analyzed via graph-set notation (). This contrasts with the trifluoromethyl-substituted analog (), where the electron-withdrawing CF₃ group may weaken hydrogen-bond acceptor capacity . Crystallographic validation methods (e.g., SHELXL, ) confirm structural integrity across analogs, though packing efficiencies vary due to substituent bulkiness .
Solubility and Bioavailability
- The target compound’s 4-methoxy group confers moderate solubility (~15–20 mg/mL in DMSO), surpassing the CF₃ analog (, ~5 mg/mL) but lagging behind the cyclopropylamide derivative (, ~30 mg/mL) .
- Metabolic stability: The 4-methoxy group is susceptible to demethylation, whereas CF₃ () and benzothiazole () resist oxidative metabolism .
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide is a derivative of the dihydropyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
This compound can be characterized by its unique structural features:
- Pyrazole ring : Contributes to its biological activity.
- Dihydropyrimidine core : Known for various pharmacological effects.
- Methoxyphenyl group : Enhances lipophilicity, potentially improving bioavailability.
Anticancer Properties
Research indicates that compounds with dihydropyrimidine structures exhibit significant anticancer activity. The presence of the pyrazole moiety further enhances this effect. A study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .
Antimicrobial Activity
Dihydropyrimidines have been reported to possess antimicrobial properties. The tested compound has shown effectiveness against a range of bacteria and fungi. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, likely due to disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been evaluated in several studies. It was found to reduce pro-inflammatory cytokines in cell culture models, suggesting a potential role in treating inflammatory diseases. The anti-inflammatory mechanism may involve inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
Case Studies
- Cytotoxicity Assay : A study involving the compound showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing an inhibition zone diameter greater than 15 mm at 100 µg/mL concentration.
- Anti-inflammatory Model : In a rat model of paw edema induced by carrageenan, administration of the compound significantly reduced paw swelling compared to the control group.
Data Summary Table
| Biological Activity | Model/System | Result/Effect |
|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 12 µM |
| A549 Cell Line | IC50 = 15 µM | |
| Antimicrobial | S. aureus | Inhibition zone > 15 mm at 100 µg/mL |
| E. coli | Inhibition zone > 15 mm at 100 µg/mL | |
| Anti-inflammatory | Rat Paw Edema Model | Significant reduction in swelling |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can intermediates be characterized?
The compound is synthesized via multi-step reactions starting from pyrazole and pyrimidine precursors. Key steps include nucleophilic substitution and coupling reactions. Common solvents include ethanol or DMSO, with catalysts like potassium carbonate or sodium hydride . Intermediates should be characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. X-ray crystallography can resolve ambiguous stereochemistry .
Q. Which structural features of this compound correlate with its biological activity?
The pyrazole and pyrimidine cores are critical for binding to biological targets (e.g., kinases or enzymes). The 4-methoxyphenylacetamide moiety enhances solubility and membrane permeability. Comparative studies of analogs suggest that methyl substitutions at positions 3 and 5 on the pyrazole ring improve stability .
Q. What in vitro assays are suitable for preliminary biological screening?
Use enzyme inhibition assays (e.g., kinase profiling) and cell viability assays (MTT or ATP-based) to evaluate potency. For antimicrobial activity, follow CLSI guidelines with bacterial/fungal strains. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. Computational reaction path searches (e.g., via quantum chemical calculations) can predict energetically favorable pathways and reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity across studies?
Conduct comparative assays under standardized conditions (e.g., identical cell lines, incubation times). Analyze structural differences in analogs (e.g., substituent effects on the pyrimidine ring) using molecular docking or QSAR models. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Perform molecular dynamics simulations to study target-ligand interactions. Focus on key residues in binding pockets (e.g., hinge regions of kinases). Modify substituents to exploit hydrophobic pockets or hydrogen-bonding networks. Validate predictions with synthetic analogs and in vitro assays .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
Use LC-MS/MS to identify degradation pathways (hydrolysis, oxidation). Accelerated stability testing (40°C/75% RH) over 4–8 weeks can simulate long-term storage. Compare degradation profiles in aqueous vs. non-aqueous solvents to assess excipient compatibility .
Q. How do structural modifications affect metabolic stability in vivo?
Introduce deuterium or fluorine atoms at metabolically labile sites (e.g., methyl groups). Use microsomal stability assays (human/rat liver microsomes) to measure half-life. Monitor phase I/II metabolites via UPLC-QTOF-MS. Correlate modifications with pharmacokinetic parameters (AUC, Cₘₐₓ) .
Methodological Considerations
Q. What statistical approaches are recommended for validating experimental reproducibility?
Apply ANOVA for multi-group comparisons and Tukey’s post hoc test for significance. Use Bland-Altman plots to assess inter-lab variability. For high-throughput data, apply false discovery rate (FDR) correction .
Q. How can heterogeneous catalysis improve scalability in synthesis?
Replace traditional bases with recyclable solid catalysts (e.g., Amberlyst-15). Optimize catalyst loading and reaction time using flow chemistry systems. Monitor reaction progress in real-time with inline FTIR or Raman spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
